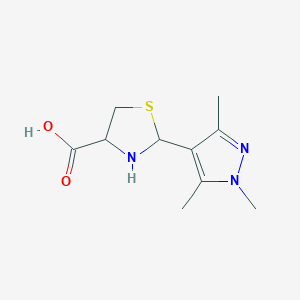

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Description

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, fused to a thiazolidine ring bearing a carboxylic acid moiety at position 3.

Propriétés

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-5-8(6(2)13(3)12-5)9-11-7(4-16-9)10(14)15/h7,9,11H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMSTSHCQXFPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a thiazolidine derivative under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction temperature and time are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiazolidine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiazolidine rings.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a unique structure that allows for various modifications and derivatives, enhancing its potential as a pharmacological agent. Its molecular formula is , and it features a thiazolidine ring fused with a pyrazole moiety, contributing to its biological activity.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antidiabetic Properties : Thiazolidinone derivatives are known for their role as insulin sensitizers. Research indicates that compounds with similar structures can activate peroxisome proliferator-activated receptors (PPARs), which are critical in glucose metabolism and lipid regulation .

- Antioxidant Activity : The compound exhibits significant antioxidant properties. Studies show that modifications to the thiazolidine structure can enhance its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases .

- Antimicrobial Effects : There is evidence suggesting that thiazolidine derivatives possess antimicrobial properties against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

Antidiabetic Activity

A study published in 2021 demonstrated that thiazolidinone derivatives could effectively lower blood glucose levels in diabetic models. The compound's ability to enhance insulin sensitivity was attributed to its interaction with PPARγ receptors, similar to established drugs like Pioglitazone .

Antioxidant Studies

Research conducted on various thiazolidinone derivatives indicated that specific substitutions at the 4-position of the thiazolidine ring enhanced antioxidant activity significantly. For instance, compounds with a cyclohexyl group showed improved efficacy in lipid peroxidation assays compared to their unsubstituted counterparts .

Antimicrobial Research

In a comparative study of several thiazolidinone derivatives, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, which suggests potential for developing new antimicrobial therapies .

Potential Therapeutic Applications

Given its diverse biological activities, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid could be explored further for:

- Drug Development : Its structural versatility allows for the design of novel drugs targeting metabolic disorders and infections.

- Combination Therapies : The compound may be used in conjunction with other therapeutic agents to enhance efficacy and reduce side effects in treatments for diabetes and infections.

Mécanisme D'action

The mechanism of action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The compound is compared to three key analogs from the evidence, highlighting substituent-driven variations:

*Estimated based on structural analysis.

Key Observations:

Substituent Effects :

- The trimethylpyrazole group in the target compound enhances lipophilicity compared to the trimethoxyphenyl group in the analog from , which introduces steric bulk and electron-withdrawing effects .

- The tetrahydroxybutyl substituent in ’s compound increases water solubility, contrasting with the target’s methyl-dominated hydrophobicity .

- Sulfonyl-piperazine derivatives () exhibit distinct hydrogen-bonding capabilities due to the sulfonyl group, unlike the carboxylic acid in the target .

Molecular Weight and Applications :

Physicochemical and Functional Differences

- Solubility : The tetrahydroxybutyl analog () is likely more water-soluble than the target compound due to its hydroxyl groups, whereas the target’s methylated pyrazole favors lipid membrane penetration .

- Reactivity : The carboxylic acid in the target and its analogs enables chelation or salt formation, critical in metalloenzyme inhibition or pharmaceutical salt formulations. Methoxy groups in the trimethoxyphenyl analog may participate in π-π stacking interactions .

Activité Biologique

2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a compound of interest due to its potential biological activities. It belongs to the thiazolidine family, which has been explored for various pharmacological effects including antibacterial, antiviral, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action and potential applications.

- Molecular Formula : C10H15N3O2S

- Molecular Weight : 241.31 g/mol

- CAS Number : 1218739-03-7

The biological activity of this compound is attributed to several mechanisms:

- Antiviral Activity : Research indicates that thiazolidine derivatives can inhibit viral replication. For example, compounds with similar structures have shown effectiveness against HIV and HCV by targeting viral enzymes such as reverse transcriptase and NS5B polymerase .

- Antibacterial Effects : The compound exhibits antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported in the range of 625 µg/ml to >5000 µg/ml for related thiazolidine derivatives .

- Cytotoxicity : Studies have demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells through the modulation of cell signaling pathways involved in cell survival and proliferation .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound includes various assays:

Case Studies

Several studies highlight the biological relevance of thiazolidine derivatives:

- Anti-HIV Activity : A study synthesized various thiazolidine derivatives and evaluated their anti-HIV activity. Compounds with structural similarities to this compound exhibited promising results with IC50 values below 150 µM .

- Antibacterial Evaluation : In vitro studies showed that thiazolidine derivatives significantly inhibited the growth of resistant bacterial strains, suggesting their potential as novel antibacterial agents .

- Cytotoxic Studies : Research indicated that certain derivatives could effectively induce cell death in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and stability?

The compound combines a 1,3,5-trimethylpyrazole moiety with a thiazolidine-4-carboxylic acid scaffold. The electron-donating methyl groups on the pyrazole ring enhance steric hindrance and modulate electronic properties, potentially stabilizing intermediates during synthesis . The thiazolidine ring’s sulfur atom and carboxylic acid group contribute to hydrogen bonding and metal coordination, which are critical for biological interactions or crystallization studies. Stability challenges may arise from hydrolysis of the thiazolidine ring under acidic/basic conditions, necessitating pH-controlled storage .

Q. What synthetic routes are recommended for preparing this compound?

A plausible route involves:

- Step 1: Condensation of 1,3,5-trimethylpyrazole-4-carbaldehyde with a cysteine derivative (e.g., L-cysteine) to form the thiazolidine ring via a cyclization reaction under acidic reflux (e.g., acetic acid/sodium acetate) .

- Step 2: Oxidation or functionalization of the carboxylic acid group using standard protecting group strategies (e.g., esterification with ethanol/H) . Purification typically employs flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization from polar solvents .

Q. How should researchers validate the compound’s purity and structural integrity?

- Analytical Techniques:

- HPLC/MS : Quantify purity (>95%) and confirm molecular weight .

- NMR Spectroscopy : Assign peaks for pyrazole methyl groups (δ ~2.1–2.4 ppm) and thiazolidine protons (δ ~3.5–4.5 ppm). Compare with published spectra of analogous pyrazole-thiazolidine hybrids .

- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to identify transition states and intermediates in thiazolidine ring formation. Software like Gaussian or ORCA can simulate energy profiles .

- Docking Studies : Predict binding affinity to target enzymes (e.g., metalloproteases) by modeling interactions between the carboxylic acid group and active-site metal ions .

- Machine Learning : Train models on pyrazole-thiazolidine derivatives to predict solubility or metabolic stability .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and HRMS to resolve ambiguities in stereochemistry or tautomerism. For example, crystallographic data can confirm the thiazolidine ring’s chair conformation .

- Isotopic Labeling : Use -labeled precursors to clarify nitrogen environments in the pyrazole ring .

Q. How can researchers design derivatives to enhance bioactivity or reduce toxicity?

- Structure-Activity Relationship (SAR) Studies :

- Modify the pyrazole’s methyl groups to bulkier substituents (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration .

- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to enhance metabolic stability .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

- Challenge : Low yields during thiazolidine cyclization due to side reactions (e.g., oxidation of cysteine).

- Solution : Use inert atmospheres (N) and stoichiometric control of reactants. Monitor reaction progress via TLC or in-situ IR .

Q. How should stability studies be designed for long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.